molecular formula C18H14N6O B2834693 3-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380088-53-7

3-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile

Cat. No. B2834693
CAS RN: 2380088-53-7
M. Wt: 330.351
InChI Key: RAMMPAZHIQJWNE-UHFFFAOYSA-N
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Description

This compound, with the CAS No. 2380088-53-7, is a chemical with the molecular formula C18H14N6O and a molecular weight of 330.351. It is a pyridazine derivative, which is a class of compounds known for their wide range of bioactivities .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Future Directions

Pyridazine derivatives have immense potential in agricultural science as plant growth regulators and crop protection agents . They also show promise in the medical field, with many derivatives displaying moderate to good antifungal activities . Future research could explore these areas further, potentially leading to the development of new and effective drugs or agricultural products.

properties

IUPAC Name

3-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O/c19-10-16-18(21-9-8-20-16)23-11-14(12-23)24-17(25)7-6-15(22-24)13-4-2-1-3-5-13/h1-9,14H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMMPAZHIQJWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2C#N)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile

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